

# An In-depth Technical Guide to 3-(N-Methylaminocarbonyl)phenylboronic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 3-(N-Methylaminocarbonyl)phenylboronic acid

**Cat. No.:** B141188

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CAS Number: 832695-88-2

This technical guide provides a comprehensive overview of **3-(N-Methylaminocarbonyl)phenylboronic acid**, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety.

## Physicochemical Properties

**3-(N-Methylaminocarbonyl)phenylboronic acid**, also known as 3-Borono-N-methylbenzamide, is a solid organic compound. Its key physical and chemical properties are summarized below.

Property	Value
CAS Number	832695-88-2
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BNO <sub>3</sub>
Molecular Weight	178.98 g/mol
Appearance	Solid
Melting Point	114-124°C
InChI Key	FYFFPNFUVMBPRZ-UHFFFAOYSA-N
Synonyms	3-Borono-N-methylbenzamide, (3-(Methylcarbamoyl)phenyl)boronic acid, 3-(Methylaminocarbonyl)benzeneboronic acid

## Chemical Structure

The structure of **3-(N-Methylaminocarbonyl)phenylboronic acid** features a phenyl ring substituted with a boronic acid group (-B(OH)<sub>2</sub>) at position 1 and an N-methylaminocarbonyl group (-C(=O)NHCH<sub>3</sub>) at position 3.

Caption: 2D structure of **3-(N-Methylaminocarbonyl)phenylboronic acid**.

## Synthesis and Purification

A common synthetic route to arylboronic acids involves the reaction of an organometallic reagent (derived from an aryl halide) with a borate ester, followed by acidic hydrolysis.

## Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for the synthesis of substituted phenylboronic acids. The starting material for this specific compound is 3-bromo-N-methylbenzamide.

Materials:

- 3-bromo-N-methylbenzamide

- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)
- Trimethyl borate
- Hydrochloric acid (HCl), 2 M solution
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Ethyl acetate
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Argon or Nitrogen gas (for inert atmosphere)

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is placed under an inert atmosphere (Argon or Nitrogen).
- Initial Solution: 3-bromo-N-methylbenzamide (1.0 equivalent) is dissolved in anhydrous THF.
- Cooling: The solution is cooled to  $-78^\circ\text{C}$  using a dry ice/acetone bath.
- Lithiation: n-Butyllithium (1.5 equivalents) is added dropwise via the dropping funnel, maintaining the temperature at  $-78^\circ\text{C}$ . The reaction mixture is stirred at this temperature for an additional 10-15 minutes after the addition is complete.
- Borylation: Trimethyl borate (4.0 equivalents) is added dropwise, again keeping the temperature at  $-78^\circ\text{C}$ . The mixture is stirred for 1 hour at  $-78^\circ\text{C}$ , then allowed to warm slowly to  $-20^\circ\text{C}$  over approximately 30 minutes.
- Quenching and Hydrolysis: The reaction is quenched by the addition of 2 M HCl. The mixture is stirred for 10 minutes.

- **Work-up:** The reaction mixture is neutralized with a saturated solution of  $\text{NaHCO}_3$ . The aqueous layer is extracted three times with ethyl acetate.
- **Drying and Concentration:** The combined organic layers are dried over anhydrous  $\text{MgSO}_4$ , filtered, and the solvent is removed under reduced pressure to yield the crude product.

## Experimental Protocol: Purification

The crude product is typically purified by silica gel column chromatography.

Materials:

- Crude **3-(N-Methylaminocarbonyl)phenylboronic acid**
- Silica gel
- Eluent (e.g., a mixture of dichloromethane and acetone, or ethyl acetate and hexanes)

Procedure:

- **Column Preparation:** A chromatography column is packed with silica gel using the chosen eluent system.
- **Loading:** The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.
- **Elution:** The product is eluted from the column with the chosen solvent system. Fractions are collected and analyzed by Thin Layer Chromatography (TLC).
- **Isolation:** Fractions containing the pure product are combined, and the solvent is evaporated under reduced pressure to yield the purified **3-(N-Methylaminocarbonyl)phenylboronic acid**.



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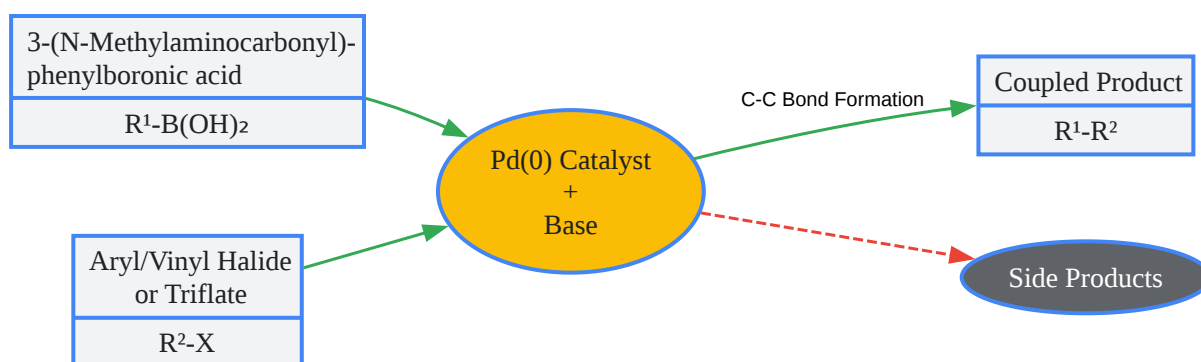
Caption: General workflow for the synthesis and purification of the title compound.

## Applications in Research and Drug Development

Phenylboronic acids are exceptionally versatile reagents in organic chemistry, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

### Intermediate in Suzuki-Miyaura Coupling

**3-(N-Methylaminocarbonyl)phenylboronic acid** serves as a crucial building block for introducing the 3-(N-methylcarbamoyl)phenyl moiety into more complex molecules. This is particularly valuable in the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals.

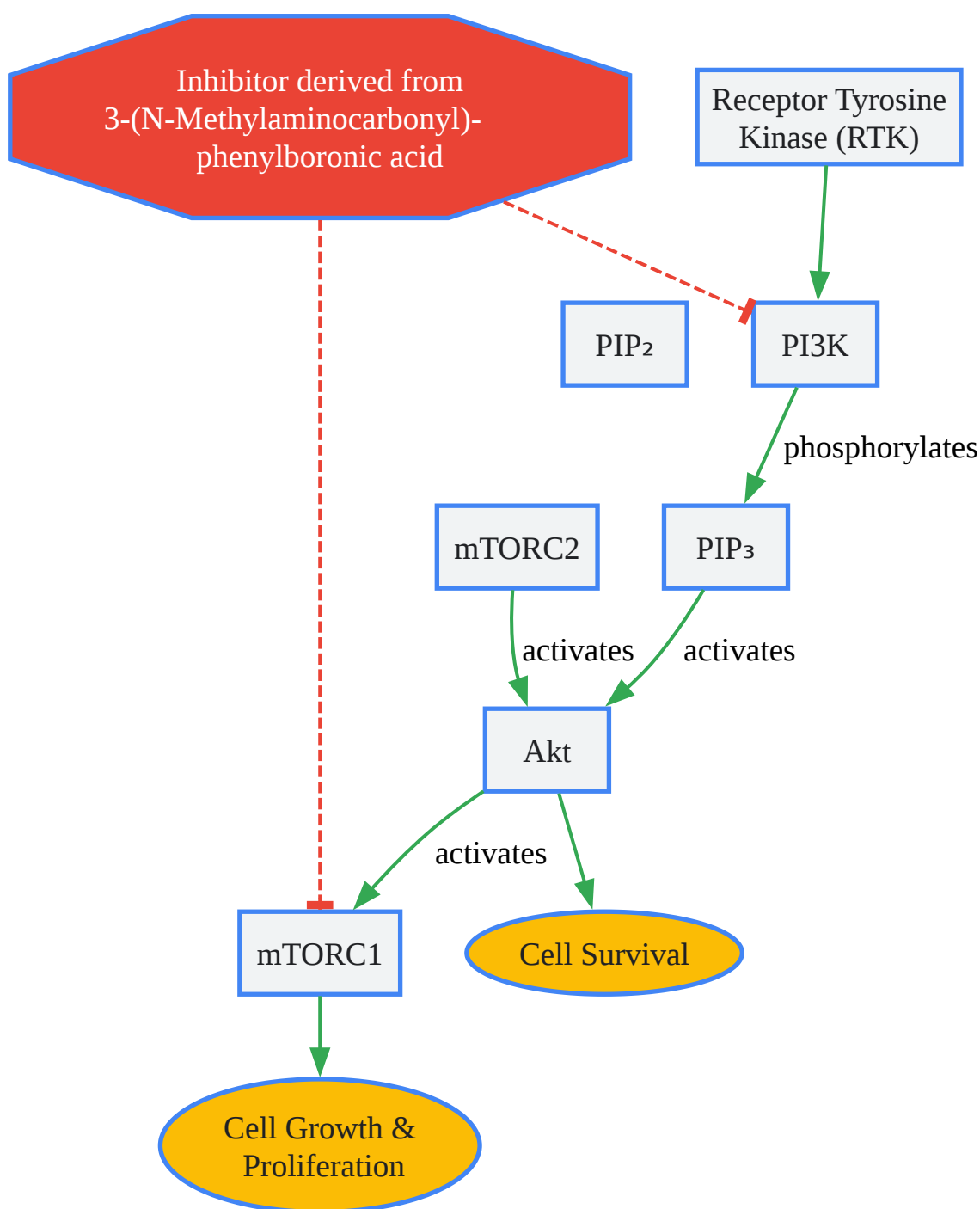


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Caption: Role in the Suzuki-Miyaura cross-coupling reaction.

## Inhibitors of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.<sup>[1][2][3]</sup> Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.<sup>[1][4]</sup> **3-(N-Methylaminocarbonyl)phenylboronic acid** is used as a precursor in the synthesis of novel kinase inhibitors that target this pathway.<sup>[5]</sup> The N-methylbenzamide moiety can engage in crucial hydrogen bonding interactions within the kinase active site, while the boronic acid functional group serves as a handle for synthetic elaboration via Suzuki coupling to construct the final inhibitor scaffold.



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Caption: Inhibition of the PI3K/mTOR signaling pathway.

## Spectroscopic Data

While a complete, published spectrum for this specific compound is not readily available, the following table summarizes the expected characteristic signals based on its functional groups and data from analogous structures.

Spectroscopy Type	Expected Characteristics
$^1\text{H}$ NMR	- Aromatic protons: Multiplets in the range of $\delta$ 7.3-8.2 ppm. - N-H proton: Broad singlet, chemical shift is solvent-dependent. - $\text{B}(\text{OH})_2$ protons: Very broad singlet, often exchanges with $\text{D}_2\text{O}$ . - $\text{N-CH}_3$ protons: Singlet or doublet (due to coupling with N-H) around $\delta$ 2.8-3.0 ppm.
$^{13}\text{C}$ NMR	- Aromatic carbons: Signals in the range of $\delta$ 120-140 ppm. The carbon attached to the boron (ipso-carbon) may be broad or unobserved. - $\text{C=O}$ (Amide): Signal around $\delta$ 165-170 ppm. - $\text{N-CH}_3$ carbon: Signal around $\delta$ 26-28 ppm.
$^{11}\text{B}$ NMR	A broad signal in the range of $\delta$ 27-33 ppm is characteristic for trigonal planar arylboronic acids.
IR Spectroscopy	- O-H stretch ( $\text{B-OH}$ ): Very broad band from $3200\text{-}3600\text{ cm}^{-1}$ . - N-H stretch (Amide): Moderate band around $3300\text{ cm}^{-1}$ . - $\text{C=O}$ stretch (Amide I): Strong band around $1640\text{ cm}^{-1}$ . - N-H bend (Amide II): Moderate band around $1550\text{ cm}^{-1}$ . - B-O stretch: Strong band around $1350\text{ cm}^{-1}$ .
Mass Spectrometry (ESI-)	Expected $[\text{M-H}]^-$ peak at $m/z \approx 177.97$ .

## Safety and Handling

Hazard Identification:

- May be harmful if swallowed.



- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

#### Precautionary Measures:

- Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are readily available.
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

#### Storage:

- Keep containers tightly closed in a dry, cool, and well-ventilated place.
- Protect from light and moisture.

#### Incompatible Materials:

- Strong oxidizing agents, strong acids, strong bases.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(N-Methylaminocarbonyl)phenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141188#3-n-methylaminocarbonyl-phenylboronic-acid-cas-number-832695-88-2]

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